molecular formula C14H15N3O2S B11468321 2-(Ethylamino)-7-(3-hydroxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-(Ethylamino)-7-(3-hydroxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11468321
M. Wt: 289.35 g/mol
InChI Key: SSSWNPKZILXAJH-UHFFFAOYSA-N
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Description

2-(ETHYLAMINO)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLAMINO)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with ethylamine to form an intermediate Schiff base, which then undergoes cyclization with a thiazole derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLAMINO)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(ETHYLAMINO)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ETHYLAMINO)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ETHYLAMINO)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

2-(ethylamino)-7-(3-hydroxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H15N3O2S/c1-2-15-14-17-13-12(20-14)10(7-11(19)16-13)8-4-3-5-9(18)6-8/h3-6,10,18H,2,7H2,1H3,(H,15,17)(H,16,19)

InChI Key

SSSWNPKZILXAJH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=CC=C3)O

Origin of Product

United States

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